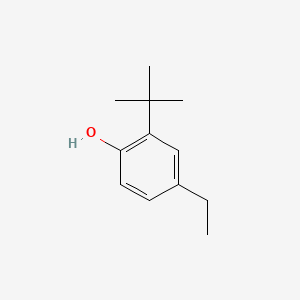

2-tert-Butyl-4-ethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alc; insol in alkali. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-5-9-6-7-11(13)10(8-9)12(2,3)4/h6-8,13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHCVNIARUXHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044581 | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale brown solid; mp = 28-32 deg C; [MSDSonline] | |

| Record name | 2-t-Butyl-4-ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250 °C @ 760 MM HG | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC; INSOL IN ALKALI | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

96-70-8 | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P944B16873 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

23 °C | |

| Record name | 2-T-BUTYL-4-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Nomenclature and Structural Representation in Chemical Literature

The precise identification and representation of chemical compounds are fundamental in scientific discourse. For 2-tert-Butyl-4-ethylphenol, this is achieved through standardized nomenclature and various structural formulas.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . nih.gov This name explicitly describes the arrangement of its constituent functional groups: a phenol (B47542) ring substituted with a tert-butyl group at the second carbon position and an ethyl group at the fourth position, relative to the hydroxyl group. nih.gov

In addition to its IUPAC name, the compound is also known by synonyms such as 4-Ethyl-2-tert-butylphenol and Phenol, 2-(1,1-dimethylethyl)-4-ethyl-. sielc.comnist.gov Its chemical identity is definitively registered by its CAS (Chemical Abstracts Service) Number, which is 96-70-8 . sielc.comchemscene.com

The molecular and structural formulas provide a clear depiction of the compound's atomic composition and arrangement. These are crucial for understanding its chemical behavior and reactivity.

Below is an interactive data table summarizing the key identifiers and structural representations for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Synonyms | 4-Ethyl-2-tert-butylphenol, Phenol, 2-(1,1-dimethylethyl)-4-ethyl- sielc.comnist.gov |

| CAS Number | 96-70-8 sielc.comchemscene.com |

| Molecular Formula | C₁₂H₁₈O chemscene.com |

| Molecular Weight | 178.28 g/mol chemscene.com |

| SMILES | CCC1=CC(=C(C=C1)O)C(C)(C)C chemscene.com |

| InChI Key | LZHCVNIARUXHAL-UHFFFAOYSA-N sielc.com |

Historical Context of Phenolic Compounds in Chemical Research

The study of phenolic compounds has a rich history that dates back to the 19th century. Phenol (B47542) itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgatamankimya.com This discovery marked the beginning of a new era in organic chemistry, as coal tar became a primary source for a variety of aromatic compounds. wikipedia.org In 1841, the French chemist Auguste Laurent succeeded in preparing pure phenol. wikipedia.org

Early commercial production of phenol was pioneered by Bayer and Monsanto in the early 1900s through the hydrolysis of benzenesulfonic acid. wikipedia.org The development of the petrochemical industry later provided new, more efficient methods for phenol synthesis, such as the cumene (B47948) process, which also yields acetone (B3395972) as a valuable byproduct. chemicalbook.com

Phenolic compounds are ubiquitous in nature, found in plants where they serve various functions. nih.govresearchgate.net Thousands of different phenolic structures have been identified from natural sources, where they contribute to color, taste, and defense mechanisms. nih.govresearchgate.net The term "polyphenol" was in use as early as 1894 to describe this diverse family of compounds. wikipedia.org The vast structural diversity and biological significance of natural phenols have made them a major focus of phytochemical research. nih.gov

Significance of Hindered Phenols in Contemporary Chemical Science

Hindered phenols, including 2-tert-Butyl-4-ethylphenol, represent a critically important class of compounds in modern chemistry, primarily due to their exceptional antioxidant properties. vinatiorganics.comwelltchemicals.com The defining structural feature of a hindered phenol (B47542) is the presence of bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions relative to the hydroxyl group on the benzene (B151609) ring. vinatiorganics.compartinchem.com This steric hindrance plays a crucial role in their function.

The primary application of hindered phenols is as antioxidants and stabilizers for a wide range of materials, including plastics, polymers, lubricants, and fuels. welltchemicals.comvinatiorganics.comamfine.com They protect these materials from degradation caused by oxidation, which can be initiated by heat, light, and oxygen exposure. vinatiorganics.comamfine.com The mechanism of action involves the hindered phenol donating a hydrogen atom from its hydroxyl group to neutralize reactive free radicals, thereby terminating the destructive chain reactions of oxidation. vinatiorganics.compartinchem.com The resulting phenoxy radical is stabilized by the bulky substituents, making it less reactive and preventing it from initiating new oxidation chains. partinchem.com

The effectiveness of hindered phenols is evident in their ability to preserve the mechanical and physical properties of polymers, prevent discoloration, and extend the service life of numerous products. vinatiorganics.comamfine.com They are used in a variety of industries, from food packaging and automotive components to cosmetics and pharmaceuticals. vinatiorganics.comvinatiorganics.com Some hindered phenols also exhibit synergistic effects when used in combination with other types of antioxidants, further enhancing their protective capabilities. partinchem.comamfine.com

Emerging Research Trajectories for 2 Tert Butyl 4 Ethylphenol

Established Synthetic Routes to this compound

The primary and most well-established method for the synthesis of this compound is the Friedel-Crafts alkylation of 4-ethylphenol (B45693). This electrophilic aromatic substitution reaction can be carried out using various alkylating agents and catalytic systems, which influence the selectivity and yield of the desired product.

Alkylation Reactions of Phenols with Tert-Butanol (B103910) or Isobutylene (B52900)

The alkylation of 4-ethylphenol with a tert-butylating agent, such as tert-butanol or isobutylene, is the most direct route to this compound. nih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid. The hydroxyl group of the phenol (B47542) is an activating, ortho-, para-directing group. Since the para position is already occupied by an ethyl group, the incoming tert-butyl group is directed to the ortho position.

A specific laboratory-scale synthesis involves the reaction of 4-ethylphenol with tert-butanol in the presence of a synergistic catalytic system of iron(III) chloride (FeCl₃) and concentrated hydrochloric acid (HCl). cjcatal.comresearchgate.net This method has been shown to produce this compound in a moderate yield. For instance, using 1 mol% of FeCl₃ and 75 mol% of concentrated HCl, a yield of 58% has been reported. researchgate.net

The choice of alkylating agent, either tert-butanol or isobutylene, often depends on the specific process conditions and catalyst used. Isobutylene is a gas at room temperature and is commonly used in industrial-scale productions, while tert-butanol is a liquid and can be more convenient for laboratory-scale syntheses. rsc.org The reaction mechanism generally proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring of 4-ethylphenol. numberanalytics.com

Table 1: Synthesis of this compound via Alkylation of 4-Ethylphenol

| Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Ethylphenol, Tert-butanol | FeCl₃, conc. HCl | Dichloroethane | Not Specified | 58 | cjcatal.com, researchgate.net |

| 4-Ethylphenol, Isobutylene | Generic Acid Catalyst | Not Specified | Not Specified | Not Specified | nih.gov |

Catalytic Approaches in this compound Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis, various catalytic systems have been explored. These range from solid acid catalysts like zeolites to novel systems involving supercritical fluids.

Zeolites and other mesoporous materials have been investigated as shape-selective and reusable catalysts for phenol alkylation. While specific studies on the use of HAlMCM-41 for the synthesis of this compound are not extensively detailed in the provided search results, analogous reactions with similar phenols provide insight into the potential of this catalyst. For instance, the alkylation of p-cresol (B1678582) with tert-butanol or methyl tert-butyl ether using a mesoporous molecular sieve HAlMCM-41 catalyst has been reported to yield 2-tert-butyl-4-methylphenol. google.com The reaction is carried out under normal pressure at temperatures ranging from 80 to 150°C, with a molar ratio of alkylating agent to p-cresol of 1-2:1, achieving yields between 48% and 70%. google.com The use of such solid acid catalysts offers advantages in terms of catalyst separation and reusability, contributing to a greener chemical process. The acidity and pore structure of the MCM-41 catalyst can be modified to influence the product distribution. cjcatal.com

An innovative approach involves the use of supercritical fluids as the reaction medium. A study on the conversion of guaiacol (B22219) in supercritical ethanol (B145695) over a tungstic acid (H₂WO₄) catalyst demonstrated the formation of various alkylphenols, including 2,6-di-tert-butyl-4-ethylphenol (B146436). rsc.orgrsc.org In this process, guaiacol was completely converted at 300°C, yielding a mixture of products where tert-butylphenols were predominant. rsc.orgrsc.org The combined selectivity for 2,6-di-tert-butylphenol (B90309) and 2,6-di-tert-butyl-4-ethylphenol was as high as 63.7%. rsc.org This suggests that under these conditions, not only does tert-butylation occur, but also ethylation of the phenolic ring, likely from the ethanol solvent. The H₂WO₄ catalyst, particularly its Brønsted acid sites, was found to be crucial for the high selectivity towards tert-butylated phenols. rsc.orgresearchgate.net

Table 2: Catalytic Synthesis of Substituted Phenols

| Starting Material | Catalyst | Alkylating Agent/Solvent | Temperature (°C) | Key Product(s) | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|---|---|

| p-Cresol | HAlMCM-41 | Tert-butanol or MTBE | 80-150 | 2-tert-Butyl-4-methylphenol | 48-70% Yield | google.com |

| Guaiacol | H₂WO₄ | Supercritical Ethanol | 300 | 2,6-Di-tert-butyl-4-ethylphenol | 35.2% Selectivity | rsc.org, rsc.org |

Synthesis of Dimeric and Oligomeric Derivatives (e.g., 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol))

This compound is a key starting material for the synthesis of more complex molecules, such as the antioxidant 2,2'-methylenebis(6-tert-butyl-4-ethylphenol). nih.govwikipedia.org This dimeric compound is produced through the condensation of two molecules of this compound with a formaldehyde (B43269) source.

One documented method involves the reaction of this compound with methylal (dimethoxymethane), which serves as a source of formaldehyde, in the presence of a catalyst. google.com The reaction can be catalyzed by a cation-exchange resin or concentrated sulfuric acid. For example, stirring a solution of 87 g of 4-ethyl-2-tert-butylphenol in 200 ml of methylal with 60 g of a cation-exchange resin for 3 hours at 80-85°C resulted in an 81% yield of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol). google.com This reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde equivalent attacks the electron-rich position ortho to the hydroxyl group and para to the tert-butyl group of another this compound molecule.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound is fundamentally a Friedel-Crafts alkylation reaction. The mechanism of this reaction has been the subject of numerous studies, particularly concerning the nature of the electrophilic species and the factors governing regioselectivity. numberanalytics.comchemcess.com

The generally accepted mechanism involves the generation of a tert-butyl carbocation from the alkylating agent (tert-butanol or isobutylene) under acidic conditions. numberanalytics.com This carbocation then acts as the electrophile and attacks the aromatic ring of 4-ethylphenol. The presence of the hydroxyl group strongly activates the ring towards electrophilic substitution, and the ethyl group provides additional activation. The substitution occurs predominantly at the ortho position to the hydroxyl group due to both electronic and steric factors. The ortho position is electronically favored due to the directing effect of the hydroxyl group, and while sterically more hindered than the meta position, the para position is blocked.

Computational studies on the tert-butylation of phenol with tert-butyl alcohol over zeolite catalysts have explored two possible reaction pathways: a stepwise mechanism and a concerted mechanism. sigmaaldrich.com

Stepwise Mechanism: This pathway involves the initial dehydration of tert-butyl alcohol to form a tert-butyl carbocation, which then attacks the phenol molecule. sigmaaldrich.com

Concerted Mechanism: In this pathway, the phenol and tert-butyl alcohol are co-adsorbed on the catalyst surface, and the alkylation occurs in a single step without the formation of a free carbocation intermediate. sigmaaldrich.com

Some computational results suggest that the concerted mechanism is kinetically more favorable for the tert-butylation of phenol over certain zeolites. sigmaaldrich.com The strength of the acid sites on the catalyst can influence the reaction pathway and the selectivity of the products. researchgate.netsigmaaldrich.com For instance, weaker acid sites may favor a concerted mechanism and can affect the ortho/para selectivity in phenol alkylation. sigmaaldrich.com The intramolecular rearrangement of an initially formed O-alkylated intermediate (phenyl ether) to the C-alkylated product is also a possible mechanistic step, particularly under certain catalytic conditions. chemcess.com

Role of Steric Hindrance from Tert-Butyl Groups in Directing Alkylation

The regioselectivity of the alkylation of 4-ethylphenol is significantly influenced by steric hindrance. The bulky tert-butyl group preferentially adds to the ortho-position relative to the hydroxyl group of the phenol. This is because the hydroxyl group is an activating, ortho-, para-directing group. Since the para-position is already occupied by the ethyl group, the incoming electrophile is directed to the ortho-positions.

However, the large size of the tert-butyl group creates considerable steric congestion. colorado.edu This steric hindrance prevents the electrophile from attacking the positions adjacent to the already present bulky groups. Consequently, the reaction is highly selective for the formation of this compound. In cases of phenols with two bulky substituents, electrophilic substitution is directed to the remaining less congested position. colorado.edu

Influence of Catalytic Acid Sites on Reaction Selectivity

The selectivity of the tert-butylation of phenols is heavily dependent on the properties of the acid catalyst used, including the number of acid sites, their strength, and the ratio of Brønsted to Lewis acid sites. academie-sciences.fr Both Brønsted and Lewis acids can catalyze the reaction. Brønsted acids can protonate the alkylating agent (e.g., isobutylene or tert-butanol), while Lewis acids can enhance the acidity of the Brønsted acid. nih.gov

A synergistic effect between Brønsted and Lewis acids has been observed to promote site-selective tert-butylation of electron-rich arenes. nih.gov For instance, the combination of a protic acid and an iron-based Lewis acid can effectively catalyze the alkylation of phenols. nih.gov In the alkylation of 4-ethylphenol, a dual Brønsted/Lewis acid system using FeCl₃ and a protic acid yielded this compound in moderate to good yields. nih.gov

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of novel catalytic systems and the optimization of reaction conditions to improve yield and selectivity while minimizing environmental impact.

Development of Environmentally Benign Catalytic Systems

The development of "green" catalytic systems is a key area of research in the synthesis of alkylated phenols. researchgate.net Traditional catalysts often pose environmental and safety concerns, such as corrosion and difficulty in recycling. researchgate.net To address these issues, researchers are exploring alternative catalysts.

One promising approach is the use of deep eutectic solvents (DESs) as catalysts. researchgate.net For the synthesis of 2-tert-butyl-4-methylphenol, a related compound, a DES prepared from caprolactam and p-toluenesulfonic acid has been shown to be an efficient and mild catalyst. researchgate.net This system offers advantages such as easier catalyst recycling. researchgate.net Another avenue of research involves the use of solid acid catalysts, such as tungstic acid (H₂WO₄), which has demonstrated high selectivity in the conversion of guaiacol to tert-butylphenols in supercritical ethanol. rsc.org The use of biomass-derived activated carbon as a catalyst support is also being investigated as a sustainable option. sci-hub.se

The following table summarizes some environmentally benign catalytic systems explored for similar alkylation reactions:

| Catalyst System | Reactants | Key Findings | Reference |

| Deep Eutectic Solvent (Caprolactam & p-toluenesulfonic acid) | p-cresol and tert-butyl alcohol | Efficient and mild method, good catalyst recyclability. | researchgate.net |

| Tungstic Acid (H₂WO₄) | Guaiacol and ethanol | High selectivity towards tert-butylphenols. | rsc.org |

| Iron(III) Chloride and Hydrochloric Acid | 4-ethylphenol and tert-butanol | Synergistic Brønsted/Lewis acid catalysis. | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in maximizing the efficiency and sustainability of chemical synthesis. numberanalytics.com This involves systematically studying the effects of various parameters such as temperature, pressure, solvent, and catalyst concentration to identify the ideal set of conditions. numberanalytics.com

For the alkylation of phenols, reaction temperature and catalyst loading are significant factors. For example, in the C(α)-alkylation of 2-oxindole, the choice of base and solvent was found to be crucial, with KOtBu in toluene (B28343) at 110 °C providing the best results. researchgate.net In the tert-butylation of phenol, increasing the catalyst loading was observed to affect the formation of byproducts like tert-butyl phenyl ether (TBPE). academie-sciences.fr

Response surface methodology is a statistical approach that can be employed to optimize reaction parameters efficiently. researchgate.net This method was used to optimize the alkylation of p-cresol with tert-butyl alcohol, demonstrating a systematic way to enhance reaction performance. researchgate.net The goal of such optimization is to achieve high yields and selectivity while minimizing energy consumption and waste generation, aligning with the principles of green chemistry. numberanalytics.com

The table below illustrates the effect of optimizing a specific reaction condition on the yield of an alkylated phenol product:

| Parameter Varied | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Reference |

| Base | LiOtBu | 79% | K₂CO₃ / Na₂CO₃ | 0% | KOH | 63% | researchgate.net |

Environmental Distribution and Partitioning Studies

The environmental distribution of this compound is influenced by its physicochemical properties, which dictate its partitioning among various environmental compartments.

Fugacity models are utilized to predict the environmental distribution of chemicals. ulisboa.pt For substances similar to this compound, Level III fugacity modeling provides insights into their expected distribution when released into different environmental compartments. service.gov.uk For instance, a related compound, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-phenol (DTBSBP), is expected to predominantly reside in sediment and air if released to air, in sediment if released to water, and in soil if released to soil. canada.ca

A Mackay Level III fugacity model for 4-tert-butylphenol (B1678320), a structurally similar compound, predicted the following distribution when released 100% to water: 79.1% in water, 18.9% in air, 1.3% in sediment, and 0.7% in soil. service.gov.uk When released 100% to air, the distribution was predicted to be 39.7% in air, 23.3% in water, 35.9% in soil, and a smaller fraction in sediment. windows.net These models highlight the tendency of such phenolic compounds to partition between water, air, and soil depending on the release scenario. service.gov.ukwindows.net

Table 1: Predicted Environmental Distribution of a Structurally Similar Compound (4-tert-butylphenol) using a Mackay Level III Fugacity Model. service.gov.ukwindows.net

| Release Scenario | Air (%) | Water (%) | Soil (%) | Sediment (%) |

| 100% to Water | 18.9 | 79.1 | 0.7 | 1.3 |

| 100% to Air | 39.7 | 23.3 | 35.9 | - |

| 100% to Soil | 0.0 | 0.4 | 99.4 | - |

While specific data on the widespread presence of this compound in various aquatic environments is limited in the provided search results, the presence of structurally related alkylphenols is well-documented. For example, 4-tert-butylphenol has been found in river waters, seawaters, river sediments, marine sediments, and wastewater treatment plant effluents. asm.org The detection of related compounds like 2,4-di-tert-butylphenol (B135424) in surface water at concentrations ranging from nanograms per liter to 0.3 mg/L suggests that substituted phenols can be prevalent environmental contaminants. researchgate.net The use of this compound in industrial applications could lead to its release into the environment, similar to other alkylphenols. nih.gov

Degradation Pathways and Kinetics in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes.

Research on the biodegradation of alkylphenols has identified specific microbial pathways. Strains of Sphingobium fuliginis have been isolated that can utilize 4-tert-butylphenol as a sole carbon and energy source. asm.orgasm.orgnih.gov The degradation process by Sphingobium fuliginis strain TIK-1 involves the initial hydroxylation of 4-tert-butylphenol to 4-tert-butylcatechol. asm.orgasm.orgnih.gov This is followed by the cleavage of the aromatic ring via a meta-cleavage pathway. asm.orgasm.orgnih.gov This metabolic pathway has been shown to be effective for a range of 4-alkylphenols. asm.orgnih.gov

Another bacterium, Pseudomonas sp. strain MS-1, has been shown to degrade various ortho-substituted alkylphenols, including 2-tert-butylphenol (B146161), also through a meta-cleavage pathway. nih.gov This suggests that microbial degradation involving a meta-cleavage pathway is a significant mechanism for the environmental breakdown of substituted phenols. asm.orgnih.gov

Table 2: Microbial Degradation of Structurally Similar Alkylphenols

| Microorganism | Substrate | Degradation Pathway | Key Intermediates | Reference |

| Sphingobium fuliginis TIK-1 | 4-tert-butylphenol | Meta-cleavage | 4-tert-butylcatechol, 3,3-dimethyl-2-butanone | asm.orgasm.orgnih.gov |

| Pseudomonas sp. MS-1 | 2-sec-butylphenol | Meta-cleavage | 3-sec-butylcatechol, 2-methylbutyric acid | nih.gov |

Empirical data for 2,6-di-tert-butyl-4-ethylphenol indicates that it is not readily biodegradable. canada.caoecd.org Studies on analogue substances support this, with predictions of a half-life in water greater than 182 days. canada.ca Using an extrapolation ratio, the predicted half-life in soil is also greater than 182 days, and in sediment, it is greater than 365 days. canada.ca This suggests that this compound is persistent in these environmental compartments. canada.ca In contrast, the atmospheric oxidation half-life for a similar compound was estimated to be much shorter, at 0.52 days, indicating it is not persistent in air. canada.ca

Table 3: Estimated Persistence of a Structurally Similar Compound (DTBSBP)

| Environmental Compartment | Predicted Half-Life | Persistence | Reference |

| Water | > 182 days | Persistent | canada.ca |

| Soil | > 182 days | Persistent | canada.ca |

| Sediment | > 365 days | Persistent | canada.ca |

| Air | 0.52 days | Not Persistent | canada.ca |

Biodegradation Mechanisms and Rates

Role of Functional Groups in Biodegradation Resistance

The molecular structure of this compound contains specific functional groups that contribute to its resistance to biodegradation. The presence of tert-butyl groups, which are bulky alkyl groups, sterically hinders enzymatic attack by microorganisms, a key mechanism in the breakdown of organic compounds in the environment. canada.ca This steric hindrance makes it difficult for the enzymes' active sites to access the phenol ring for degradation.

Furthermore, the benzene (B151609) ring itself, particularly with multiple substituents, is a stable structure that is not easily broken down. canada.ca The combination of the phenol group with the tert-butyl and ethyl substituents creates a molecule that is predicted to have a long half-life in water, estimated to be greater than 182 days. canada.ca This persistence is supported by empirical data from analogue substances like 2,4,6-tri-tert-butylphenol (B181104) and 2,6-di-tert-butyl-4-ethylphenol, which also show a lack of ready biodegradability. canada.caoecd.org

Photodegradation and Atmospheric Oxidation Processes

In the atmosphere, the primary degradation pathway for this compound is expected to be through reactions with hydroxyl radicals (•OH). canada.ca The estimated atmospheric oxidation half-life for a similar compound, 2,6-di-tert-butyl-4-sec-butylphenol (DTBSBP), is 0.52 days, suggesting that this compound is not persistent in the air. canada.ca The substance is not expected to react significantly with other atmospheric photo-oxidative species like ozone. canada.ca

Studies on the photodegradation of the related compound 2,4-di-tert-butylphenol (2,4-DTBP) have shown a photolysis half-life of 20.8 hours. industrialchemicals.gov.au Another study on 2,6-di-tert-butylphenol (2,6-DTBP) reported 71.31% degradation after 24 hours of irradiation, with a calculated half-life of 11.382 hours. industrialchemicals.gov.au These findings suggest that photolysis can be a significant degradation process for these types of compounds in aquatic environments.

Advanced Oxidation Processes for Degradation (e.g., UV/Persulfate)

Advanced oxidation processes (AOPs) are recognized as effective methods for degrading persistent organic pollutants. nih.govjsta.cl The UV/persulfate (UV/PS) process, in particular, has been evaluated for the degradation of similar compounds like 2,4-di-tert-butylphenol (2,4-DTBP). researchgate.net This process generates highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can effectively break down the recalcitrant organic molecules. nih.govresearchgate.net

In the UV/PS system, the degradation of 2,4-DTBP was found to be promoted by increasing the dosage of persulfate. researchgate.net However, the presence of certain ions and natural organic matter can inhibit the degradation process. researchgate.net The degradation rate of 2,4-DTBP was suppressed with increasing pH, which was attributed to the scavenging effects of phosphate (B84403) from the buffer in alkaline conditions. researchgate.net Interestingly, the addition of chloride ions was found to promote the degradation of 2,4-DTBP. researchgate.net While hydroxyl radicals are involved, studies suggest that sulfate radicals are the major dominant reactive oxygen species in the UV/PS degradation of similar compounds. researchgate.net

Bioaccumulation and Biomagnification Potential in Ecological Systems

Due to its lipophilic character, this compound has the potential to bioaccumulate in organisms and may biomagnify in food chains. canada.cacanada.ca The compound's hydrophobic nature leads to a tendency to partition to the lipids (fat) of organisms. canada.cacanada.ca

Assessment of Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF)

Bioconcentration factor (BCF) and bioaccumulation factor (BAF) are key indicators of a substance's potential to accumulate in organisms. For analogue substances, empirical BCF values have been reported. For instance, the highest BCF for 2,6-di-tert-butyl-4-ethylphenol in fish was found to be in the range of 4870 to 5060 L/kg. oecd.org Modelled BCF and BAF values for the analogue 2,6-di-tert-butyl-4-ethylphenol were predicted to be 3119 L/kg and 7534 L/kg, respectively. oecd.orgcanada.ca These high values indicate a significant potential for bioaccumulation. A substance is generally considered bioaccumulative if its BCF or BAF is greater than 5000. canada.ca

Table 1: Bioaccumulation Data for Analogue Substances

| Substance | Test Organism | BCF Value (L/kg wet weight) | BAF Value (L/kg) | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-ethylphenol | Fish | 4870 - 5060 | 7534 (modelled) | oecd.orgcanada.ca |

| 2,4,6-tri-tert-butylphenol | Fish | 16,000 - 23,000 | 324,700 (modelled) | oecd.org |

Potential for Accumulation in Organisms and Food Chains

The high BCF and BAF values, coupled with the persistence of this compound, suggest a strong potential for accumulation in aquatic organisms. canada.ca This accumulation is not limited to direct uptake from the water but can also occur through the diet, which is an important route of bioaccumulation for highly hydrophobic substances. oecd.org As the compound moves up the trophic levels, its concentration can increase, a process known as biomagnification, posing a risk to higher-level predators. canada.cacanada.ca

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 96-70-8 |

| 2,4,6-tri-tert-butylphenol | 732-26-3 |

| 2,6-di-tert-butyl-4-ethylphenol | 4130-42-1 |

| 2,6-di-tert-butyl-4-sec-butylphenol (DTBSBP) | 17540-75-9 |

| 2,4-di-tert-butylphenol (2,4-DTBP) | 96-76-4 |

| 2,6-di-tert-butylphenol (2,6-DTBP) | 128-39-2 |

| Ozone | 10028-15-6 |

| Chloride | 16887-00-6 |

| Sulfate | 14808-79-8 |

Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound is complicated by a notable lack of direct experimental data on its environmental fate and effects. Consequently, risk assessment methodologies frequently rely on predictive models and read-across approaches, which utilize data from structurally similar chemicals (analogues) to estimate the potential risks associated with the target compound.

Predictive Models for Environmental Risk

In the absence of empirical data for this compound, predictive models are essential tools for estimating its environmental behavior and potential for risk. These models use the chemical's physical and chemical properties, as well as its structure, to forecast its distribution and persistence in various environmental compartments.

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool for this purpose. QSARs establish a mathematical relationship between the chemical structure of a substance and its biological activity or environmental fate. nih.govut.ac.irjst.go.jp For phenolic compounds, descriptors such as the octanol-water partition coefficient (log K_ow_), which indicates a substance's hydrophobicity, and the acid dissociation constant (pKa), are crucial inputs for predicting aquatic toxicity. jst.go.jp The general principle is that the toxicity of phenols often increases with hydrophobicity. jst.go.jp

Regulatory bodies, such as those in Canada, have utilized this approach for similar substituted phenols. For instance, in the assessment of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- (DTBSBP), models were used to predict its environmental fate due to a lack of experimental data. canada.ca The assessment used 2,6-di-tert-butyl-4-ethylphenol as an analogue, given its structural similarity. canada.ca Level III fugacity modeling, a type of predictive model that estimates a chemical's distribution in the environment, suggested that such compounds are expected to predominantly reside in sediment if released to water, and in soil if released to soil. canada.ca Biodegradation models for these types of hindered phenols consistently predict that they will not biodegrade rapidly, with expected half-lives in water exceeding 182 days. canada.ca

The table below summarizes the types of predictive models and key inputs used in the risk assessment of analogous hindered phenols.

| Model Type | Key Inputs/Descriptors | Predicted Outcome for Analogues | Reference |

| QSAR for Aquatic Toxicity | Hydrophobicity (log K_ow), Acid Dissociation Constant (pKa), Molecular Connectivity Indices | Prediction of acute (LC50) and chronic (NOEC) toxicity values for various aquatic species. | jst.go.jp |

| Level III Fugacity Model | Physical-chemical properties (e.g., water solubility, vapor pressure, log K_ow_) | Environmental distribution; predicts primary compartments of accumulation (water, soil, sediment, air). | canada.ca |

| Biodegradation Models | Chemical structure (e.g., presence of tert-butyl groups) | Estimation of persistence; predicts slow degradation in water, soil, and sediment. | canada.ca |

| Bioaccumulation Models (e.g., Arnot-Gobas) | Log K_ow_, metabolic transformation rates | Prediction of Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). | oecd.org |

Evaluation of Ecotoxicological Risks to Aquatic Organisms

Direct evaluation of the ecotoxicological risk of this compound to aquatic organisms is limited by the scarcity of specific toxicity studies. A safety data sheet for the compound notes that no data is available for aquatic toxicity, persistence, or degradability. tcichemicals.com Therefore, an evaluation must be conducted using a read-across approach from data on analogous substances. This method is a cornerstone of modern chemical risk assessment, allowing toxicologists to fill data gaps by using information from well-studied, structurally related chemicals. canada.caresearchgate.neteuropa.eu

Analogues such as 2,6-di-tert-butyl-4-ethylphenol, 2,4,6-tri-tert-butylphenol, and 2,6-di-tert-butyl-p-cresol (BHT) are often used for this purpose. canada.caoecd.org For example, a safety data sheet for 2,6-di-tert-butyl-4-ethylphenol classifies it as very toxic to aquatic life with long-lasting effects. hpc-standards.com Assessments by Canadian authorities concluded that similar substances are potentially highly hazardous to aquatic organisms based on modelled and analogue data. canada.ca

Studies on these analogues provide specific toxicity values. The Arnot-Gobas bioaccumulation model predicted a high bioconcentration factor (BCF) of 3119 L/kg for 2,6-di-tert-butyl-4-ethylphenol. oecd.org Empirical aquatic toxicity data for the analogue 2,4,6-tri-tert-butylphenol shows a 96-hour lethal concentration (LC50) for fathead minnow as low as 0.06 mg/L and a 48-hour LC50 for Daphnia magna of 0.11 mg/L. oecd.org The chronic No-Observed-Effect-Concentration (NOEC) for Daphnia magna reproduction over 21 days was 0.36 mg/L. oecd.org These values indicate high acute and chronic toxicity to aquatic life.

The table below presents a summary of ecotoxicological data for key analogues of this compound, which are used to infer its potential risk to aquatic ecosystems.

| Analogue Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| 2,4,6-tri-tert-butylphenol | Pimephales promelas (Fathead Minnow) | 96-h LC50 | 0.06 | oecd.org |

| 2,4,6-tri-tert-butylphenol | Daphnia magna (Water Flea) | 48-h LC50 | 0.11 | oecd.org |

| 2,4,6-tri-tert-butylphenol | Daphnia magna (Water Flea) | 21-day NOEC (reproduction) | 0.36 | oecd.org |

| 2,4,6-tri-tert-butylphenol | Algae | 72-h NOEC | 0.32 | oecd.org |

| 2,6-di-tert-butyl-4-ethylphenol | Fish | BCF (Predicted) | 3119 L/kg | oecd.org |

Based on this read-across data, it is inferred that this compound likely poses a high hazard to aquatic organisms. The risk is characterized by high acute toxicity, potential for chronic effects at low concentrations, and a tendency to persist and bioaccumulate in the environment.

Cellular and Molecular Mechanisms of Toxicity

The ways in which this compound exerts toxicity at the cellular and molecular level are multifaceted, involving interactions with key metabolic enzymes, a complex interplay of antioxidant and pro-oxidant activities, and potential damage to cellular components.

Research has shown that this compound can influence the activity of liver enzymes. In studies involving rats, oral administration of the compound was found to induce liver microsomal processing enzymes. nih.gov Specifically, it led to the induction of hexobarbitone oxidase and aminopyrine (B3395922) demethylase, indicating an effect on the cytochrome P450 enzyme system, which is crucial for metabolizing foreign substances. nih.gov

For substituted phenols, a group to which this compound belongs, a relationship between their ability to scavenge free radicals and their toxicity to cells (cytotoxicity) has been investigated. Studies on similar phenolic compounds suggest that their cytotoxicity may be dependent on radical reactions. researchgate.netnih.gov For some tert-butylphenols, a linear relationship has been observed between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), suggesting that the toxicity of these phenols may be governed by a radical-mediated mechanism. researchgate.netnih.gov However, the steric hindrance from bulky tert-butyl groups can sometimes reduce the effectiveness of radical scavenging. nih.gov

Substituted phenolic compounds, including those structurally similar to this compound like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), are known to exhibit a dual role. nih.goviiarjournals.orgiiarjournals.org Under certain conditions, they can act as antioxidants by neutralizing free radicals, which is a protective function. vinatiorganics.com Conversely, they can also act as pro-oxidants, potentially contributing to oxidative stress and producing bioactive intermediates that may lead to toxicity or carcinogenicity. nih.goviiarjournals.orgiiarjournals.org This dual action is a key aspect of their toxicological profile.

While direct studies on this compound are limited, research on analogous compounds like Butylated Hydroxytoluene (BHT) provides insight into potential mechanisms of toxicity. Metabolites of BHT have been reported to induce DNA strand breaks and internucleosomal DNA fragmentation in cultured cells. atamanchemicals.comsigmaaldrich.comatamanchemicals.com This type of DNA damage is a characteristic feature of apoptosis, or programmed cell death. atamanchemicals.comsigmaaldrich.comatamanchemicals.com The induction of apoptosis is a significant toxicological endpoint, and these findings in closely related compounds suggest a potential mechanism for this compound.

The influence of substituted phenols on mitochondrial function is a critical area of toxicology. A closely related compound, 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol), has been shown to have an uncoupling effect on the oxidative phosphorylation process in liver mitochondria. sigmaaldrich.comchemsrc.com Oxidative phosphorylation is the primary process by which cells generate ATP, the main molecule for storing and transferring energy. An uncoupling of this process disrupts energy production and can lead to cell death. Another analogous compound, 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP), is also known to be an uncoupler of mitochondrial oxidative phosphorylation. science.gov

Mammalian Toxicity Studies and Endpoints

To assess the potential hazards to mammals, toxicity studies are conducted. A repeated dose oral toxicity study was performed on a structurally similar compound, 2,6-di-tert-butyl-4-ethylphenol, in rats. The findings from this 28-day study provide key toxicological endpoints.

In the study, rats were administered the compound by gavage at various doses. oecd.org No deaths or clinical signs of toxicity were observed during the study. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 15 mg/kg bw/day, based on hypertrophy observed in the liver and thyroid, as well as increased liver weight at higher doses. oecd.org An in vitro chromosome aberration test using CHL/IU cells was positive with metabolic activation, suggesting the compound is genotoxic in vitro. oecd.org

Summary of 28-Day Repeated Dose Oral Toxicity Study of 2,6-di-tert-butyl-4-ethylphenol in Rats

| Endpoint | Observation |

|---|---|

| Mortality | No deaths observed up to 250 mg/kg bw/day. |

| Clinical Signs | No clinical signs of toxicity observed. |

| Body Weight | No significant changes found. |

| Hematology & Blood Chemistry | Changes observed only in the 250 mg/kg bw/day group. |

| Organ Weights | Increased liver weight in both sexes at ≥ 60 mg/kg bw/day. |

| Histopathology | Hypertrophy in the liver and thyroid at ≥ 60 mg/kg bw/day. |

| NOAEL | 15 mg/kg bw/day. |

| Genotoxicity (in vitro) | Positive for chromosomal aberrations with metabolic activation. |

Repeated Dose Toxicity Assessments

Information on the repeated dose toxicity of this compound is limited; however, studies on analogous compounds provide relevant insights. For the structural analog, 2,6-di-tert-butyl-4-ethylphenol, a 28-day repeated dose oral toxicity study was conducted in rats. oecd.org In this study, the compound was administered by gavage at various concentrations. oecd.org No mortalities or clinical signs of toxicity were observed, and there were no significant changes in body weight or urinalysis results across any group. oecd.org Hematological and blood chemical changes were noted only at the highest dose level of 250 mg/kg bw/day. oecd.org

For another analog, 2,4-di-tert-butylphenol (2,4-DTBP), a 28-day repeat dose oral toxicity study in rats identified effects on the liver and kidneys. nihs.go.jp Observations included increased liver weights in females at 75 mg/kg and in both sexes at 300 mg/kg. nihs.go.jp Histopathological findings at the highest dose included centrilobular hypertrophy of hepatocytes and renal issues such as basophilic change of renal tubules. nihs.go.jp Based on these findings, the No-Observed-Adverse-Effect Levels (NOAELs) for 2,4-DTBP were established. nih.govnih.gov In a comparative study, newborn rats were found to be 4 to 5 times more susceptible to the toxicity of 2,4-DTBP and 2-tert-butylphenol (2TBP) than young rats. nih.gov

Table 1: Summary of Repeated Dose Toxicity Findings for Analogous Compounds

| Compound | Species | Duration | Key Findings | NOAEL | Reference |

|---|---|---|---|---|---|

| 2,6-di-tert-butyl-4-ethylphenol | Rat | 28 days | Hematological and blood chemistry changes at high dose. | Not specified | oecd.org |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Rat | 28 days | Increased liver and kidney weight; histopathological changes in liver and kidneys. | 20 mg/kg/day (Young Rats) | nihs.go.jpnih.govnih.gov |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Rat | Postnatal days 4-21 | Hepatic and renal toxicity. | 5 mg/kg/day (Newborn Rats) | nih.govnih.gov |

| 2-tert-butylphenol (2TBP) | Rat | 28 days | Increased liver weight. | 100 mg/kg/day (Young Rats) | nih.gov |

| 2-tert-butylphenol (2TBP) | Rat | Postnatal days 4-21 | Ataxic gait, decreased locomotor activity, increased liver weight. | 20 mg/kg/day (Newborn Rats) | nih.gov |

Genotoxicity and Mutagenicity Evaluations (in vitro assays)

In vitro assays have been conducted to evaluate the genotoxic and mutagenic potential of compounds structurally similar to this compound.

Similarly, 2,4-di-tert-butylphenol was not mutagenic in bacterial reverse mutation tests involving S. typhimurium and E. coli. nihs.go.jp Yet, it did induce structural chromosomal aberrations in CHL/IU cells following short-term treatment with an exogenous metabolic activation system. nihs.go.jpcefic.org Another analog, DTBSBP (2,6-di-tert-butyl-4-sec-butylphenol), was negative in in vitro mutagenicity assays in E. coli and S. typhimurium, and also tested negative for chromosomal aberrations in Chinese hamster ovary cells. canada.cacanada.ca

Table 2: Genotoxicity and Mutagenicity Data for Analogous Phenolic Compounds

| Compound | Assay Type | Cell/Strain | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| 2,6-di-tert-butyl-4-ethylphenol | Bacterial Reverse Mutation | S. typhimurium, E. coli | With & Without | Negative | oecd.org |

| 2,6-di-tert-butyl-4-ethylphenol | Chromosome Aberration | CHL/IU | With | Positive | oecd.org |

| 2,4-di-tert-butylphenol | Bacterial Reverse Mutation | S. typhimurium, E. coli | With & Without | Negative | nihs.go.jp |

| 2,4-di-tert-butylphenol | Chromosome Aberration | CHL/IU | With | Positive | nihs.go.jpcefic.org |

| 2,6-di-tert-butyl-4-sec-butylphenol (DTBSBP) | Bacterial Reverse Mutation | S. typhimurium, E. coli | With & Without | Negative | canada.cacanada.ca |

| 2,6-di-tert-butyl-4-sec-butylphenol (DTBSBP) | Chromosome Aberration | Chinese Hamster Ovary | With & Without | Negative | canada.cacanada.ca |

Hepatic and Renal Toxicity Observations (analogous compounds)

Tert-butyl phenolic antioxidants as a class have been associated with hepatic and renal effects. nih.govresearchgate.net Studies on compounds analogous to this compound show that the liver is a primary target organ. acs.org For instance, Butylated Hydroxytoluene (BHT) has been shown to induce liver tumors with long-term use and can worsen liver injury. mdpi.com Other tert-butyl phenolic antioxidants like Butylated Hydroxyanisole (BHA) and AO2246 can disrupt hepatic lipid homeostasis. mdpi.com

In rat studies, 2,4,6-Tri-tert-butylphenol (AO246) led to liver injury marked by focal necrosis. mdpi.com 2,2′-Methylenebis(4-ethyl-6-tert-butylphenol) (AO425) adversely affects mitochondrial function in the liver. mdpi.com For 2,4-di-tert-butylphenol (2,4-DTBP), repeated dose studies in rats demonstrated hepatotoxicity and nephrotoxicity, characterized by increased organ weight and histopathological changes. nihs.go.jpnih.govnih.gov Specifically, centrilobular hypertrophy of hepatocytes was observed. nihs.go.jp In newborn rats, 2-tert-butylphenol (2TBP) also caused an increase in liver weight. nih.gov

Regarding renal effects, some tert-butylated phenols have shown a potential protective role against free-radical-mediated nephrotoxicity by inhibiting lipid peroxidation in rat kidney mitochondria. nih.govmdpi.com However, studies on 2,4-DTBP also point to renal toxicity, with findings of basophilic changes and the presence of casts in renal tubules. nihs.go.jp

Potential for Skin and Eye Irritation

This compound is classified as a substance that causes skin and eye irritation. nih.govtcichemicals.comlaboratoriumdiscounter.nltcichemicals.com GHS hazard statements indicate that it causes severe skin burns and serious eye damage. nih.gov It is categorized under Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1. nih.gov Safety data sheets consistently warn that contact can result in redness, pain, or severe eye damage, and it is considered an irritant. aksci.comfishersci.com Washing the skin with plenty of water after contact is recommended. tcichemicals.comtcichemicals.com

Studies on Human Health Effects of Tert-Butyl Phenolic Antioxidants

The widespread use of tert-butyl phenolic antioxidants (TBP-AOs) in consumer products leads to human exposure through various routes, including food intake and dust ingestion. nih.govresearchgate.netacs.orgresearchgate.netbohrium.com This exposure is a significant concern, as studies have linked some of these compounds to adverse health effects. mdpi.com

Skin toxicity is a notable effect, with TBP-AOs being implicated in allergic contact dermatitis and skin depigmentation. mdpi.com Several TBP-AOs have been identified as potential endocrine disruptors. nih.govresearchgate.net Furthermore, some of these antioxidants may cause liver and lung damage. nih.govresearchgate.netmdpi.com The toxicity of these compounds is not limited to the parent molecules; their transformation products can sometimes exhibit greater toxicity. acs.orgresearchgate.netbohrium.com For example, the metabolite 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q) can cause DNA damage at low concentrations. acs.orgresearchgate.netbohrium.com

Neurotoxicity and Behavioral Effects (analogous compounds)

Studies on analogous compounds suggest that tert-butylated phenols can exert effects on the nervous system. In a study on newborn rats, 2-tert-butylphenol (2TBP) was observed to cause clinical signs such as ataxic gait and a decrease in locomotor activity. nih.gov

Conversely, some related compounds have demonstrated neuroprotective potential. Derivatives of 2,6-di-tert-butylphenol (AO701) have shown the ability to reduce glutamate-induced oxidative toxicity in neuronal cells and produced beneficial outcomes in a rodent model of ischemic stroke. nih.govmdpi.com Another analog, 2,4-di-tert-butylphenol (2,4-DTBP), has been found to improve cognitive function in mice. nih.gov It has also shown a protective effect against Aβ-induced neurotoxicity, potentially due to its antioxidant capacity. nih.gov Administration of 2,4-DTBP was found to attenuate cognitive impairment in a mouse model. medchemexpress.com However, there is also some evidence for the neurotoxicity of 2,4-DTBP in zebrafish. researchgate.net

Toxicokinetics and Biotransformation

The biotransformation of this compound has been investigated in the context of its pulmonary toxicity in mice. nih.gov These studies suggest that its toxicity is mediated by a quinone methide metabolite. nih.gov This hypothesis is supported by experiments using deuterated analogs, which showed that modifying the ethyl group at the position susceptible to metabolic activation significantly altered the compound's toxic potency. nih.gov This points to the formation of reactive intermediates as a key step in its mechanism of toxicity.

The metabolism of tert-butylated phenols can be influenced by their structure. The tert-butyl group can stabilize the compound, slowing oxidation rates and making them effective antioxidants. mdpi.com The biodegradation of related alkylphenols, such as 4-tert-butylphenol, has been shown to proceed via initial hydroxylation to form a catechol derivative, which is then metabolized through a meta-cleavage pathway. asm.org While specific data on the absorption, distribution, and excretion of this compound is sparse, the lipophilic nature of phenolic compounds suggests they can readily enter biological systems. researchgate.net Information on analogous compounds indicates they are not expected to degrade quickly in the environment and may partition to lipids. canada.ca

Absorption, Distribution, Metabolism, and Excretion (ADME)

While comprehensive studies detailing the full absorption, distribution, metabolism, and excretion (ADME) profile of this compound are limited, inferences can be drawn from its structural characteristics and data on similar substituted phenolic compounds. Substituted phenols are generally absorbed orally, and studies on this compound in rats have shown it induces liver microsomal processing enzymes when administered orally, which implies its absorption from the gastrointestinal tract and distribution to the liver. nih.gov

The metabolism of substituted phenols is complex and varies based on the specific alkyl groups attached. The presence of a tert-butyl group, as seen in many commercial antioxidants, often directs metabolism through specific cytochrome P450 (CYP) enzyme pathways. hyphadiscovery.com For instance, the metabolism of other tert-butyl-substituted phenols like butylated hydroxyanisole (BHA) isomers involves the formation of glucuronide and sulfate conjugates, which are then excreted in urine and feces. nih.gov While some simple phenols are rapidly eliminated, those with bulky tert-butyl groups, such as 2,4,6-tritertbutylphenol, tend to be cleared from the body more slowly. ljmu.ac.uk Given its structure, this compound is likely metabolized in the liver and subsequently excreted as conjugated metabolites. The primary routes of excretion for similar phenolic compounds are via urine and feces. nih.govljmu.ac.uk

Table 1: Summary of Postulated ADME Profile for this compound

| ADME Parameter | Finding/Postulate | Source(s) |

|---|---|---|

| Absorption | Postulated to be absorbed through the gastrointestinal tract following oral administration. | nih.gov |

| Distribution | Distributed to the liver, as evidenced by the induction of hepatic microsomal enzymes in rats. | nih.gov |

| Metabolism | Likely metabolized by cytochrome P450 enzymes in the liver. Key pathway involves oxidation to form reactive metabolites. hyphadiscovery.comnih.gov Conjugation with glucuronic acid and sulfate is a probable detoxification pathway. | nih.gov |

| Excretion | Expected to be eliminated from the body as metabolites via urine and feces. | nih.govljmu.ac.uk |

Metabolite Identification and Characterization (e.g., quinone methide formation)

The bioactivation of this compound is believed to proceed through a mechanism analogous to that of the well-studied antioxidant, butylated hydroxytoluene (BHT). This pathway involves the metabolic formation of a reactive electrophilic intermediate known as a quinone methide.

Research comparing the pulmonary toxicity of this compound (referred to as 4-EP in the study) and its deuterated (isotope-labeled) analogues provides strong evidence for this metabolic pathway. nih.gov In this study, substituting the hydrogen atoms on the ethyl group's carbon adjacent to the phenol ring with deuterium (B1214612) (2-tert-butyl-4-[1,1-²H₂]ethylphenol) resulted in significantly lower toxic potency in mice. nih.gov This "isotope effect" indicates that the breaking of the C-H bond at this specific position is a critical, rate-limiting step in the metabolic process that leads to toxicity. This observation is consistent with the hypothesis that a quinone methide metabolite is responsible for the lung damage observed, as the formation of this metabolite requires oxidation at the ethyl group. nih.gov

This bioactivation can be summarized as follows:

Oxidation: The initial step is the oxidation of the ethyl group at the carbon atom attached to the phenolic ring, a reaction likely catalyzed by cytochrome P450 enzymes.

Formation of Quinone Methide: This oxidation facilitates the formation of a 2-tert-butyl-4-ethylidene-2,5-cyclohexadienone, a type of quinone methide. This molecule is a reactive electrophile.

The formation of such reactive intermediates is a key mechanism of toxicity for many substituted phenols, as they can readily react with cellular nucleophiles like proteins and DNA.

Table 2: Identified Metabolite Type of this compound and its Characterization

| Metabolite Class | Proposed Structure | Method of Identification | Significance | Source(s) |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-tritertbutylphenol |

| 2-tert-butyl-4-[1,1-²H₂]ethylphenol |

| This compound |

| 2-tert-butyl-4-hydroxyanisole (2-BHA) |

| 3-tert-butyl-4-hydroxyanisole (3-BHA) |

| Butylated hydroxytoluene (BHT) / 2,6-di-tert-butyl-4-methylphenol |

| Quinone Methide |

Analytical Methodologies for 2 Tert Butyl 4 Ethylphenol in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for 2-tert-butyl-4-ethylphenol, enabling its separation from other related phenols and interfering substances. The choice of chromatographic technique is often dictated by the sample matrix, the required level of sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. sielc.com Reverse-phase HPLC methods are commonly developed for its separation. sielc.com These methods often utilize C18 columns, which are well-suited for retaining and separating non-polar to moderately polar compounds like this compound. sielc.comdphen1.com

Method development involves optimizing the mobile phase composition to achieve efficient separation. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. sielc.com The use of smaller particle size columns, such as those with 3 µm particles, can enable faster analysis times, a technique often referred to as ultra-performance liquid chromatography (UPLC). sielc.com

A pre-column derivatization step can be employed to enhance the detection of this compound, particularly when using fluorescence detection. dphen1.com For instance, derivatization with 2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole (CDB) has been shown to be effective. dphen1.com The resulting derivative can then be separated and quantified by HPLC. dphen1.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Wakosil 5C18 (4.0 mm i.d. x 300 mm, 5 µm) dphen1.com |

| Mobile Phase | Acetonitrile/Water with phosphoric or formic acid sielc.com |

| Detection | UV or Fluorescence (with pre-column derivatization) dphen1.com |

| Injection Volume | 20 µL dphen1.com |

| Column Temperature | Ambient dphen1.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including this compound. lcms.czoiv.int This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. lcms.cz

In GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is typically performed on a capillary column, such as an HP-5MS, which has a stationary phase suitable for separating a wide range of organic compounds. nih.gov The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. lcms.cznih.gov

After separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that serves as a chemical fingerprint for each compound. By comparing the obtained mass spectrum with a library of known spectra, such as the NIST library, confident identification of this compound can be achieved. lcms.cz For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific ions characteristic of the target analyte. oiv.int

Table 2: Typical GC-MS Operating Conditions for Phenolic Compound Analysis

| Parameter | Condition |

| GC Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) or similar lcms.cz |

| Inlet Temperature | Programmed, e.g., 65 °C for 0.01 min, then ramped to 280 °C lcms.cz |

| Oven Temperature Program | e.g., 45 °C for 2 min, then ramped to 325 °C lcms.cz |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) lcms.cznih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV lcms.cz |

| Mass Range | 50 to 1000 m/z lcms.cz |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) lcms.czoiv.int |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace levels of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers exceptional sensitivity and selectivity. researchgate.netnih.gov This technique utilizes UPLC systems with columns packed with sub-2 µm particles, which provide higher resolution and faster analysis times compared to conventional HPLC. nih.gov

The separated analytes from the UPLC column are introduced into a tandem mass spectrometer, which operates in multiple reaction monitoring (MRM) mode for quantitative analysis. mdpi.com In MRM, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. mdpi.com This highly specific detection method significantly reduces background noise and matrix interferences, enabling the quantification of analytes at very low concentrations. researchgate.netnih.gov

The development of a UPLC-MS/MS method involves optimizing chromatographic conditions for efficient separation and tuning the mass spectrometer parameters to achieve the highest sensitivity for the target analyte. nih.govmdpi.com The use of an isotopically labeled internal standard can compensate for matrix effects and improve the accuracy and precision of the method. nih.gov

Table 3: Key Aspects of UPLC-MS/MS for Trace Analysis

| Feature | Description |

| Separation | UPLC with sub-2 µm particle columns for high resolution and speed. nih.gov |

| Ionization | Electrospray Ionization (ESI) is commonly used. mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. mdpi.com |

| Advantages | Capable of detecting and quantifying compounds at µg/kg or even ng/mL levels. nih.govmdpi.com |

| Application | Ideal for analyzing complex matrices where trace-level detection is required. researchgate.net |

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (water, sediment) or biological fluids requires effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of analytes from liquid samples. researchgate.net The principle of SPE involves passing the sample through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the adsorbent while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov

For phenolic compounds like this compound, various SPE sorbents can be used, including C18 and polymeric sorbents. nih.govdiva-portal.org The choice of sorbent depends on the specific properties of the analyte and the sample matrix. The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. nih.gov Headspace solid-phase microextraction (SPME) is another variation where a coated fiber is exposed to the headspace of a sample, particularly useful for volatile and semi-volatile compounds in matrices like wine. oiv.intoiv.int

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.com The analyte partitions into the solvent in which it is more soluble, allowing for its separation from the sample matrix. phenomenex.com

In the context of analyzing this compound, LLE can be used to extract the compound from aqueous samples into an organic solvent. rsc.org A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent to create a cloudy solution, increasing the surface area for extraction and leading to high enrichment factors. rsc.orgresearchgate.net The choice of extraction solvent is critical and is based on the polarity and solubility of this compound.

Ultrasonic Assisted Solvent Extraction for Solid Samples

Ultrasonic Assisted Solvent Extraction (UAE) is a widely utilized technique for the extraction of organic compounds, including this compound, from solid samples. researchgate.net This method employs ultrasonic waves to create acoustic cavitation in the solvent, which enhances the mass transfer of the target analyte from the sample matrix into the solvent. The process is valued for its efficiency, reduced extraction times, and lower solvent consumption compared to traditional extraction methods.

The effectiveness of UAE is dependent on several key parameters that must be optimized to achieve high recovery rates for this compound. These parameters include the choice of solvent, sonication time, ultrasound frequency, and temperature. For phenolic compounds like this compound, which are often found in materials such as plastics and environmental solids like biosolids, the selection of an appropriate solvent is critical. researchgate.nettandfonline.com A solvent or a mixture of solvents that can effectively solubilize the analyte while being compatible with the subsequent analytical instrument, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is preferred.

In the context of analyzing synthetic phenolic antioxidants in biosolids, a study utilized ultrasonic assisted solvent extraction as the sample preparation method before analysis by ultra-performance liquid chromatography-tandem mass spectrometry. researchgate.net Similarly, a method for determining various antioxidants in plastic food packaging employed ultrasonic extraction. tandfonline.com The optimization of UAE parameters is often achieved using experimental designs. For instance, variables such as sonication time, ultrasound frequency, and solvent volumes can be systematically studied to find the optimal conditions for extraction. nih.gov Research has shown that for many phenolic compounds, using aqueous ethanol (B145695) as a solvent can yield high recoveries. acs.org

Table 1: Typical Parameters for Ultrasonic Assisted Solvent Extraction of Phenolic Compounds

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetonitrile, Hexane, Dichloromethane (often in mixtures with water) | The solvent's polarity should be matched with the target analyte for maximum solubility. |

| Sonication Time | 10 - 60 minutes | Longer times can increase extraction yield, but may risk degradation of thermally labile compounds. |

| Ultrasound Frequency | 20 - 40 kHz | Lower frequencies often produce more intense cavitation, which can be more effective for extraction. nih.gov |

| Temperature | Ambient to 60°C | Higher temperatures can increase extraction efficiency, but must be controlled to prevent analyte degradation. |

| Solvent to Sample Ratio | 10:1 to 40:1 (v/w) | A higher ratio can improve extraction but also dilutes the extract, potentially requiring a concentration step. |

Quantitative Structure-Activity Relationships (QSAR) in Analytical Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in analytical chemistry to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.gov For this compound, QSAR can be applied to predict various parameters relevant to its analytical determination and potential biological impact. These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific activity or property. researchgate.net